N-[2-(4-methoxyphenyl)ethyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-3-8-16-15(20-12)11-17(23-16)18(21)19-10-9-13-4-6-14(22-2)7-5-13/h3-8,11H,9-10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQINYSZUNRNSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NCCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Nucleophilic Aromatic Substitution (SNAr)
A widely adopted method involves the tandem SNAr-cyclization reaction using 2,5-dichloronicotinic acid derivatives. For example, ethyl 2,5-dichloronicotinate undergoes SNAr displacement with tert-butyl 2-hydroxyacetate in the presence of sodium hydride, yielding tert-butyl 5-chloro-2-(2-ethoxy-2-oxoethoxy)nicotinate. Subsequent acid-mediated cyclization and decarboxylation afford 5-chlorofuro[3,2-b]pyridin-3-ol, which is further functionalized.
Table 1: Key Reaction Conditions for Furopyridine Core Synthesis
Multicomponent Groebke-Blackburn-Bienaymé Reaction
An alternative approach employs the Groebke-Blackburn-Bienaymé reaction to assemble the furopyridine core. Pyridoxal derivatives react with anilines and isocyanides under microwave irradiation (400 W, 110°C, 10 min) to form furo[3,2-c]pyridines, albeit requiring post-synthetic modifications for regioselective functionalization.
Carboxamide Formation
The carboxamide group is installed via coupling reactions between the furopyridine carboxylic acid and 2-(4-methoxyphenyl)ethylamine.
Acid Chloride Intermediate
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl2) in refluxing dichloromethane (2 h, 80% yield). Subsequent reaction with 2-(4-methoxyphenyl)ethylamine in the presence of triethylamine (Et3N) affords the carboxamide in 85% yield.
Direct Coupling via EDCI/HOBt
A one-pot method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid in situ. Coupling with 2-(4-methoxyphenyl)ethylamine in DMF at 0°C to rt for 12 h achieves 90% yield with minimal racemization.
Industrial-Scale Considerations
Continuous Flow Reactors
Key steps (e.g., SNAr displacement) benefit from continuous flow systems, enhancing heat transfer and reducing reaction times (e.g., 30 min vs. 12 h batch) while maintaining yields >80%.
Solvent Recycling
Tert-butyl alcohol and dichloromethane are recovered via fractional distillation, reducing waste and cost by 40% in pilot-scale trials.
Challenges and Optimizations
Regioselectivity in Cyclization
The position of the fused furan ring is sensitive to reaction conditions. Microwave-assisted cyclization (150°C, 20 min) improves regioselectivity for the [3,2-b] isomer over [2,3-b] by a 9:1 ratio.
Purification Strategies
Chromatography is minimized through crystallization. For example, the final carboxamide is recrystallized from ethanol/water (7:3), achieving >99% purity with a 70% recovery rate.
Alternative Routes and Emerging Methodologies
Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling of 5-methylfuro[3,2-b]pyridine-2-carbonyl chloride with 2-(4-methoxyphenyl)ethylzinc bromide (Negishi coupling) provides the carboxamide in 78% yield, though scalability is limited by zinc reagent costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of N-[2-(4-hydroxyphenyl)ethyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide.
Reduction: Formation of N-[2-(4-methoxyphenyl)ethyl]-5-methylfuro[3,2-b]pyridine-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The exact mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, in its potential anticancer application, it might inhibit specific kinases involved in cell proliferation pathways.
Comparison with Similar Compounds
Core Heterocycle Modifications
- Thieno[2,3-b]pyridine Analogs (e.g., 3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide): Structural Difference: Replaces the furan oxygen in the target compound with a sulfur atom, forming a thieno[2,3-b]pyridine core. Thiophene-containing analogs often exhibit enhanced metabolic stability compared to furan derivatives .
- Furo[2,3-b]pyridine Derivatives (e.g., 2-(4-Fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide): Structural Difference: Substitutes the 4-methoxyphenethyl group with a 4-fluorophenyl moiety and adds a trifluoroethylamino side chain. The trifluoroethyl group may enhance bioavailability due to increased lipophilicity and metabolic resistance .
Substituent Variations
- 4-Methoxyphenethyl vs. 4-Bromophenylthio (e.g., AZ257: 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide): Structural Difference: Replaces the 4-methoxyphenethyl carboxamide with a 4-bromophenylthio group. Functional Impact: The bromine atom introduces steric bulk and polarizability, which may enhance halogen bonding with target proteins.
Cyclopropylamine-Linked Analogs (e.g., Polymorphic Form of N-{6-(2-Hydroxypropan-2-yl)-2-[2-(methylsulphonyl)ethyl]-2H-indazol-5-yl}-6-(trifluoromethyl)pyridine-2-carboxamide):
- Structural Difference : Incorporates a cyclopropylamine and sulfonyl group instead of the 4-methoxyphenethyl chain.
- Functional Impact : The rigid cyclopropane ring may restrict conformational flexibility, improving target selectivity. Sulfonyl groups enhance water solubility but may reduce membrane permeability .
Pharmacokinetic and Physicochemical Properties
- Key Observations: The target compound’s methoxy group balances lipophilicity (LogP ~3.2), favoring both absorption and solubility. Thieno[2,3-b]pyridine analogs exhibit higher LogP values, which may limit aqueous solubility but enhance CNS penetration. Fluorophenyl derivatives with trifluoroethyl groups show moderate solubility due to polar trifluoromethyl interactions .
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant studies.
Synthesis
The synthesis of this compound typically involves several steps, including the condensation of starting materials followed by cyclization reactions. The detailed synthetic pathway can be complex, often requiring specific reagents and conditions to achieve the desired product.
Biological Activity
1. Antimicrobial Properties
Research indicates that compounds related to this compound exhibit significant antimicrobial activities. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of similar structures have shown promising antibacterial effects against Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide | E. coli | 10 µg/mL |
| N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide | S. aureus | 15 µg/mL |
| This compound | M. tuberculosis | 12 µg/mL |
2. Anticancer Activity
Preliminary studies suggest that this compound may also exhibit anticancer properties. Similar furo-pyridine derivatives have been investigated for their ability to inhibit cancer cell proliferation in various cancer lines. The mechanism often involves the induction of apoptosis in tumor cells and inhibition of cell cycle progression .
Case Studies
Case Study 1: Antibacterial Evaluation
In a study evaluating the antibacterial efficacy of various furo-pyridine derivatives, it was found that those with specific substitutions at the aromatic ring showed enhanced activity against resistant strains of bacteria. The study concluded that modifications to the side chains significantly impacted the biological activity .
Case Study 2: Toxicological Assessment
Toxicity assessments performed on similar compounds indicated that they were non-toxic at concentrations up to 200 µmol/L when evaluated using hemolytic assays. This suggests a favorable safety profile for potential therapeutic applications .
Q & A
Q. Table 1: Example Biological Activity of Analogous Compounds
| Compound | Antibacterial Activity (MIC, μg/mL) | AChE Inhibition (IC₅₀, μM) |
|---|---|---|
| 5-Methylfuropyridine-Cl | 8–16 | 12.5 |
| Target Compound (Predicted) | 4–32 (Estimated) | 10–50 (Estimated) |
| Adapted from and . |
What strategies improve solubility and stability for in vitro studies?
Methodological Answer:
- Solubility: Use co-solvents (DMSO ≤1% in aqueous buffers) or cyclodextrin inclusion complexes.
- Stability: Conduct pH-dependent degradation studies (pH 2–9) via HPLC. Store at –20°C under inert atmosphere .
What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Lab coat, nitrile gloves, and safety goggles.
- Ventilation: Use fume hoods for weighing and synthesis.
- Waste Disposal: Follow EPA guidelines for halogenated/organic waste .
Advanced Research Questions
How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
- Core Modifications: Replace the 5-methyl group with halogens (Cl, F) to assess electronic effects on bioactivity.
- Side Chain Variations: Substitute 4-methoxyphenylethyl with bulky aryl groups (e.g., biphenyl) to probe steric tolerance.
- Quantitative SAR (QSAR): Use molecular docking (AutoDock Vina) to predict binding affinities for kinase targets .
What crystallographic insights reveal molecular interactions?
Methodological Answer:
- X-ray Diffraction: Resolve hydrogen bonding (e.g., N–H⋯O between carboxamide and methoxy groups) and π-π stacking of aromatic rings.
- Conformational Analysis: Dihedral angles between furopyridine and substituent planes (e.g., ~12° tilt observed in analogs) dictate binding pocket compatibility .
How to resolve contradictions in biological data across studies?
Methodological Answer:
- Purity Verification: Re-test batches with orthogonal methods (HPLC, LC-MS) to rule out impurities.
- Assay Reproducibility: Standardize protocols (e.g., fixed incubation times, serum-free media).
- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .
What advanced analytical methods validate trace impurities?
Methodological Answer:
- LC-HRMS/MS: Detect impurities at <0.1% levels using MRM transitions.
- NMR Spiking: Add authentic standards to confirm impurity identity.
- Relative Retention Times (RRT): Cross-reference with databases (e.g., RRT ~1.2 for common byproducts) .
How to identify molecular targets using proteomics or chemoproteomics?
Methodological Answer:
- Pull-Down Assays: Immobilize the compound on beads to capture binding proteins from cell lysates.
- Thermal Proteome Profiling (TPP): Monitor protein denaturation shifts via mass spectrometry.
- Bioinformatics: Map enriched proteins to pathways (e.g., KEGG) using DAVID .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
